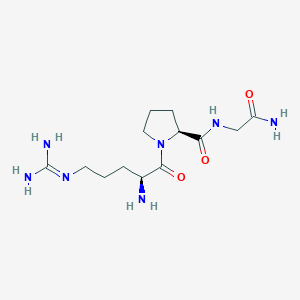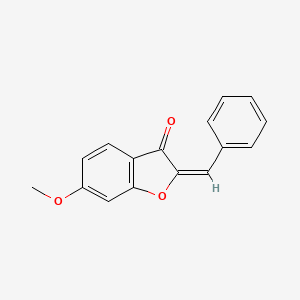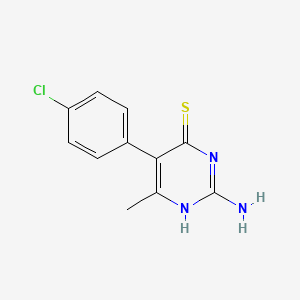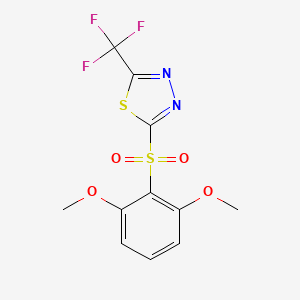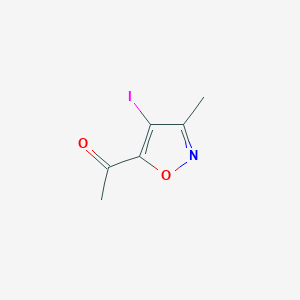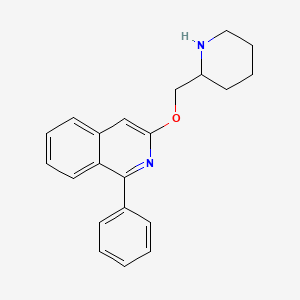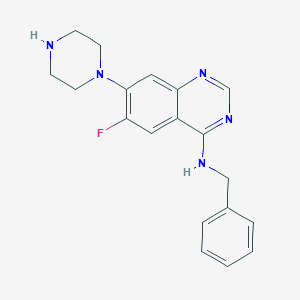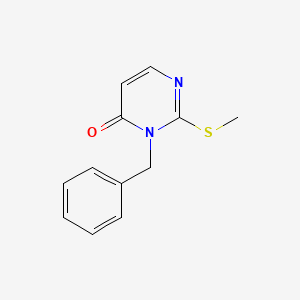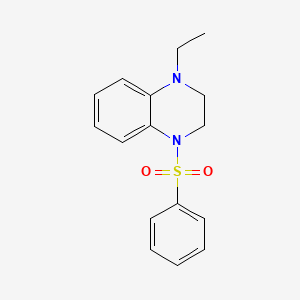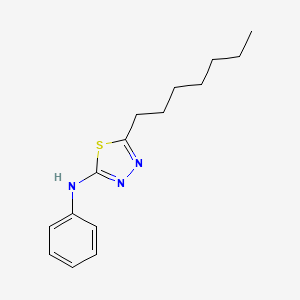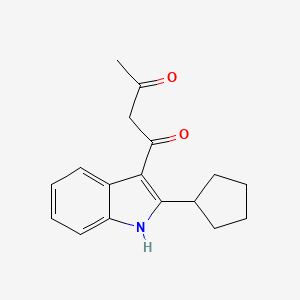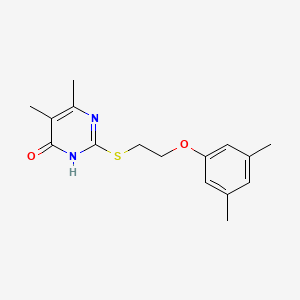
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with dimethylphenoxy and ethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to react 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thioether linkage, resulting in 2-(3,5-dimethylphenoxy)ethylthiol. Finally, this compound is reacted with 5,6-dimethylpyrimidin-4(1H)-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole: Shares a similar phenoxyethylthio group but has a benzimidazole core instead of a pyrimidinone core.
3,5-Dimethylphenoxyethyl derivatives: Compounds with similar phenoxyethyl groups but different core structures.
Uniqueness
2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
CAS No. |
697237-70-0 |
|---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O2S/c1-10-7-11(2)9-14(8-10)20-5-6-21-16-17-13(4)12(3)15(19)18-16/h7-9H,5-6H2,1-4H3,(H,17,18,19) |
InChI Key |
FNTGJFPDWSWNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC(=C(C(=O)N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


